N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide is a chemical compound with a molecular formula of C15H23N3O This compound is characterized by the presence of an aminophenyl group and a methylpiperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide typically involves the reaction of 3-aminophenylacetic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitrophenyl)-2-(4-methylpiperidin-1-YL)acetamide, while reduction may produce N-(3-aminophenyl)-2-(4-methylpiperidin-1-YL)ethanamine.
Scientific Research Applications
N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-3-(4-methylpiperidin-1-YL)propanamide
- N-(3-Aminophenyl)-4-(4-methylpiperidin-1-YL)butanamide
Uniqueness
N-(3-Aminophenyl)-2-(4-methylpiperidin-1-YL)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-5-7-17(8-6-11)10-14(18)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8,10,15H2,1H3,(H,16,18) |
InChI Key |
SCQRHDXUADYHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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